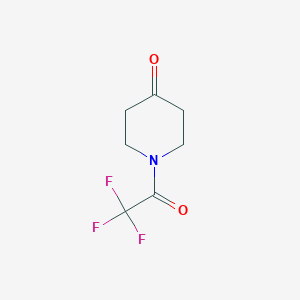

1-(Trifluoroacetyl)piperidin-4-one

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(Trifluoroacetyl)piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 4-piperidone with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

1-(Trifluoroacetyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.

Common reagents and conditions used in these reactions include organic solvents like methanol, acetic acid, and catalysts such as palladium on carbon. Major products formed from these reactions include N-substituted piperidines, hydroxylated derivatives, and N-oxides .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-(Trifluoroacetyl)piperidin-4-one has shown promising potential in pharmaceutical applications due to its biological activity:

- Anticancer Activity : Studies have indicated that compounds containing a piperidinone scaffold exhibit significant cytostatic properties against various cancer cell lines. For example, derivatives of this compound have been analyzed for their binding affinity to receptors and enzymes involved in cancer pathways, showcasing their potential as modulators of enzyme activity .

- Neurodegenerative Diseases : The compound's ability to interact with specific biological pathways makes it a candidate for research into treatments for neurodegenerative conditions. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of pathological processes associated with these diseases.

The biological activity of this compound is largely influenced by its structural features. The trifluoroacetyl moiety facilitates interactions with various biological targets:

- Enzyme Inhibition : Research has demonstrated that derivatives of this compound can inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition is relevant for developing anticancer therapies as it disrupts the proliferation of cancer cells .

- Modulation of Inflammatory Responses : Some studies suggest that compounds derived from this compound exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This could lead to therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound derivatives in various biological contexts:

| Study | Cell Line Tested | Efficacy | Mechanism |

|---|---|---|---|

| Study A | HCT116 (Colon) | High potency against cancer cells | Topoisomerase IIα inhibition |

| Study B | MCF7 (Breast) | Comparable efficacy to standard drugs | Multi-targeted inhibition |

| Study C | A431 (Skin) | Significant antiproliferative effects | COX-2 selective inhibition |

These findings indicate that this compound derivatives possess substantial therapeutic potential across multiple cancer types.

Wirkmechanismus

The mechanism by which 1-(Trifluoroacetyl)piperidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s ability to form stable interactions with enzymes and receptors. For instance, its role as an inactivator of cytochrome P450 2B6 involves the formation of a covalent bond with the enzyme, leading to its inhibition . This interaction can affect the metabolism of various drugs and endogenous compounds.

Vergleich Mit ähnlichen Verbindungen

1-(Trifluoroacetyl)piperidin-4-one can be compared with other similar compounds such as:

1-Trifluoroacetyl piperidine: This compound shares the trifluoroacetyl group but differs in the position of the functional group on the piperidine ring.

2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Another similar compound with a trifluoroacetyl group, but with different structural arrangements.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogues .

Biologische Aktivität

1-(Trifluoroacetyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoroacetyl group. The molecular formula is CHFN\O, and it possesses unique physicochemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoroacetyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Interaction with Enzymes

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways related to neurotransmitter regulation. For instance, it has been studied for its effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines.

- Neuroprotective Effects : The compound has demonstrated potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, indicating its potential for use in neurodegenerative disease models.

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives. Modifications to the trifluoroacetyl group have been explored to enhance potency and selectivity against specific biological targets.

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroacetyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOSNGFOANFUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567926 | |

| Record name | 1-(Trifluoroacetyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65220-86-2 | |

| Record name | 1-(Trifluoroacetyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.